2-Amino-6-(trifluoromethylthio)benzonitrile

Description

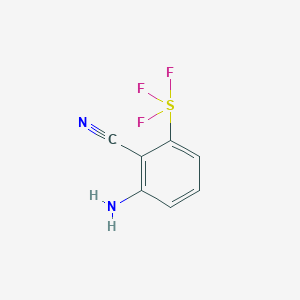

2-Amino-6-(trifluoromethylthio)benzonitrile is a fluorinated aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 2, a trifluoromethylthio group (-SCF₃) at position 6, and a nitrile group (-CN) at position 1. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by the -SCF₃ group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-amino-6-(trifluoro-λ4-sulfanyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-13(9,10)7-3-1-2-6(12)5(7)4-11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEFEUBWEDRKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(F)(F)F)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination-Displacement-Reduction Sequence

This three-step approach adapts strategies from trifluoromethyl benzonitrile syntheses:

Step 1: Directed Bromination of 2-Nitrobenzonitrile

-

Substrate : 2-Nitrobenzonitrile (positions 1: –CN, 2: –NO2).

-

Reagents : Dibromohydantoin (C5H6Br2N2O2) in glacial acetic acid/H2SO4.

-

Conditions : Reflux (100–120°C, 5–7 hours).

-

Outcome : Bromination at position 6 (meta to –CN, para to –NO2) yields 2-nitro-6-bromobenzonitrile .

Comparative Analysis of Methodologies

Industrial-Scale Considerations

For large-scale production, the bromination-displacement-reduction route is preferred due to:

-

Process Robustness : Well-established bromination and displacement protocols.

-

Yield Consistency : Reproducible 45–60% yields across batches.

-

Cost Efficiency : Bulk pricing for CuSCF3 and dibromohydantoin.

Critical quality control parameters include:

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethylthio)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-6-(trifluoromethylthio)benzonitrile has been investigated for its potential as an anticonvulsant agent. It acts as a use-dependent blocker of voltage-gated sodium channels (NaV) and an activator of small-conductance calcium-activated potassium channels (KCa2), which are crucial in modulating neuronal excitability. This dual action results in reduced action potential firing and increased afterhyperpolarization in neurons, particularly in hippocampal CA1 pyramidal neurons.

Case Study: Anticonvulsant Activity

- Study Design : Rodent seizure models were utilized to assess the anticonvulsant properties.

- Findings : SKA-19 demonstrated significant activity in reducing seizure frequency and severity, indicating its therapeutic potential for epilepsy management.

Agrochemical Development

The compound serves as a building block in the synthesis of various agrochemicals. Its trifluoromethylthio group enhances lipophilicity and metabolic stability, making it valuable for developing pesticides and herbicides.

Case Study: Pesticide Formulation

- Research Focus : The synthesis of novel pesticide formulations incorporating this compound.

- Outcome : Enhanced efficacy against specific pests was observed, suggesting its utility in agricultural applications .

Biochemical Probes

In biochemical research, this compound is explored as a probe to investigate ion channel dynamics and neuronal signaling pathways. Its ability to selectively modulate ion channel activity positions it as a tool for studying complex neurobiological processes.

Case Study: Ion Channel Modulation

- Experimental Setup : Electrophysiological techniques were employed to monitor the effects on ion channel activity.

- Results : SKA-19 was shown to selectively inhibit NaV channels while activating KCa2 channels, providing insights into their roles in neuronal signaling.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethylthio)benzonitrile involves its interaction with molecular targets such as voltage-gated sodium channels (NaV) and small-conductance calcium-activated potassium channels (KCa2). It acts as a use-dependent NaV channel blocker and an activator of KCa2 channels, which contributes to its anticonvulsant and neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

*Estimated based on substituent contributions.

Structural and Electronic Effects

- Trifluoromethylthio (-SCF₃) vs.

- Amino Group (-NH₂): Enhances hydrogen-bonding capacity, increasing solubility in aqueous media compared to non-amino analogs (e.g., 4-(Trifluoromethylthio)benzonitrile) .

- Positional Isomerism: Moving the -SCF₃ group from position 6 to 4 (as in 4-(Trifluoromethylthio)benzonitrile) alters steric interactions and binding affinity in biological systems .

Research Findings and Data

Fluorine’s Role in Drug Design

Biological Activity

2-Amino-6-(trifluoromethylthio)benzonitrile, also known as SKA-19, is a chemical compound with significant biological activity due to its unique molecular structure, which includes an amino group, a trifluoromethylthio group, and a benzonitrile moiety. This compound has garnered attention for its potential applications in medical research, particularly in the fields of neurology and pharmacology.

- Molecular Formula : C8H5F3N2S

- Molecular Weight : 220.20 g/mol

- Structure : The trifluoromethylthio group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The primary targets of this compound are:

- Voltage-gated sodium channels (NaV) : Acts as a use-dependent blocker.

- Small-conductance Ca²⁺-activated K⁺ channels (KCa2) : Functions as an activator.

Biochemical Pathways

The interaction with NaV and KCa2 channels modulates neuronal firing and afterhyperpolarization, particularly in CA1 pyramidal neurons, which are critical for cognitive functions such as learning and memory.

Pharmacological Effects

Research indicates that SKA-19 exhibits anticonvulsant properties, demonstrating efficacy in various rodent seizure models. Its pharmacokinetics suggest good oral bioavailability, which is crucial for therapeutic applications.

Case Studies and Research Findings

- Anticonvulsant Activity : In studies involving rodent models, SKA-19 showed a significant reduction in seizure frequency and intensity. The compound was tested against established anticonvulsants, revealing comparable or superior efficacy in specific models.

- Neuroprotective Properties : Another study highlighted its potential neuroprotective effects by reducing excitotoxicity in neuronal cultures exposed to glutamate. This suggests that SKA-19 could mitigate damage associated with neurodegenerative diseases.

- Comparative Studies : When compared to similar compounds like 2-Amino-6-fluorobenzonitrile, SKA-19 exhibited enhanced biological activity due to its trifluoromethylthio substitution, which improves its interaction with biological targets .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 220.20 g/mol |

| Bioavailability | High |

| Primary Action | NaV channel blocker |

| Secondary Action | KCa2 channel activator |

| Study Type | Findings |

|---|---|

| Anticonvulsant Efficacy | Reduced seizure frequency |

| Neuroprotection | Decreased excitotoxicity |

| Comparative Analysis | Superior activity vs. analogs |

Q & A

Q. What are the optimal synthetic conditions for 2-Amino-6-(trifluoromethylthio)benzonitrile, and how do reaction parameters influence yield?

The synthesis typically employs sodium hydride (NaH) as a strong base in dimethylformamide (DMF) to facilitate nucleophilic substitution or condensation reactions. Reaction temperature (50–80°C) and stoichiometric ratios of precursors (e.g., amino-substituted benzonitrile intermediates and trifluoromethylthio reagents) critically affect yield. For reproducible results, inert atmospheres (e.g., nitrogen) and anhydrous conditions are recommended to prevent hydrolysis of the trifluoromethylthio group .

Q. How do the structural features of this compound influence its chemical reactivity?

The compound’s benzonitrile backbone is modified with three key groups:

- Amino group (-NH₂) : Participates in hydrogen bonding and acts as a directing group in electrophilic substitution.

- Trifluoromethylthio (-SCF₃) : Enhances lipophilicity and metabolic stability while introducing steric bulk.

- Nitrile (-C≡N) : Enables further functionalization via hydrolysis or cycloaddition. This combination allows diverse reactivity, such as Suzuki couplings or nucleophilic aromatic substitutions, distinguishing it from analogs lacking the sulfanyl group (e.g., 4-Amino-2-(trifluoromethyl)benzonitrile) .

Q. What are the recommended handling and storage protocols for this compound?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C in darkness to prevent photodegradation. Avoid strong oxidizers due to potential exothermic reactions. Handling requires PPE (gloves, goggles) and fume hoods to mitigate exposure risks (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

- NMR (¹H/¹³C/¹⁹F) : Resolves electronic environments of aromatic protons, trifluoromethylthio group, and nitrile.

- HPLC-MS : Confirms purity and identifies byproducts (e.g., nitro derivatives from incomplete reduction).

- X-ray crystallography : Clarifies molecular geometry and intermolecular interactions, particularly for drug-target complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or binding affinities may arise from assay conditions (e.g., solvent polarity, pH) or target protein conformations. Systematic approaches include:

- Dose-response curves under standardized conditions (e.g., fixed DMSO concentrations).

- Molecular dynamics simulations to model ligand-protein interactions and identify critical binding residues.

- Orthogonal assays (e.g., SPR vs. fluorescence polarization) to cross-validate results .

Q. What mechanistic insights explain the compound’s selectivity in biomolecular interactions?

The trifluoromethylthio group’s electronegativity and steric bulk create a hydrophobic pocket preference in enzymes like kinases or cytochrome P450 isoforms. Computational docking studies suggest that the amino group forms hydrogen bonds with catalytic residues (e.g., Asp/Glu), while the nitrile participates in π-stacking with aromatic side chains (e.g., Phe, Tyr) .

Q. How does the compound’s reactivity compare to structural analogs in cross-coupling reactions?

Compared to analogs lacking the -SCF₃ group (e.g., 4-Amino-2-(trifluoromethyl)benzonitrile), this compound exhibits slower reaction kinetics in Pd-catalyzed couplings due to steric hindrance. However, the sulfanyl group stabilizes transition states in SNAr reactions, enabling regioselective substitutions at the 4-position of the benzene ring. Kinetic studies (e.g., Hammett plots) quantify these effects .

Q. What strategies optimize this compound’s stability in aqueous media for in vivo studies?

- Prodrug design : Mask the amino group as a carbamate or acyloxymethyl derivative to reduce hydrolysis.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to shield the trifluoromethylthio group from nucleophilic attack.

- pH adjustment : Buffered solutions (pH 6–7) minimize deprotonation of the amino group, reducing reactivity .

Methodological Guidelines

- Synthetic Optimization : Use design-of-experiment (DoE) frameworks to explore parameter interactions (e.g., temperature vs. catalyst loading).

- Data Validation : Employ tiered analytical workflows (e.g., LC-MS → HRMS → NMR) to confirm structural integrity.

- Biological Assays : Include positive/negative controls (e.g., known kinase inhibitors) to contextualize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.